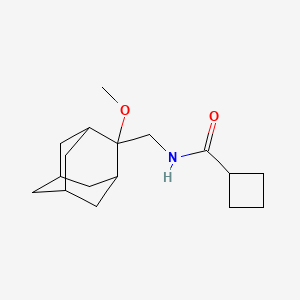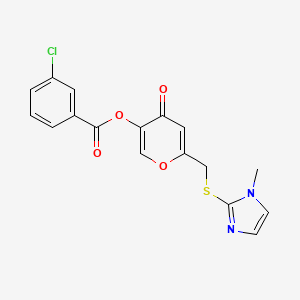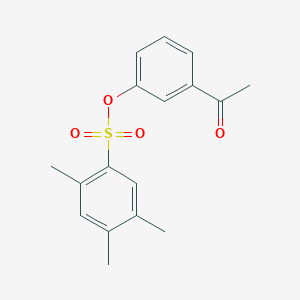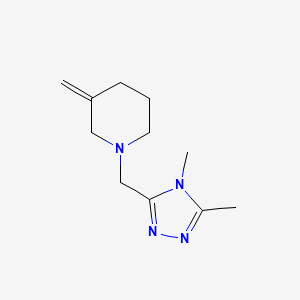
N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)cyclobutanecarboxamide, also known as MEMBY, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Mechanism of Action
N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)cyclobutanecarboxamide acts as a positive allosteric modulator of TRPV1 channels, increasing their activity in response to stimuli. This mechanism of action has been studied using electrophysiological techniques, which have shown that this compound enhances the responsiveness of TRPV1 channels to capsaicin, a chemical that activates these channels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound enhances the activity of TRPV1 channels in cultured cells, while in vivo studies have shown that it can modulate pain perception and inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)cyclobutanecarboxamide for lab experiments is its specificity for TRPV1 channels, which allows for targeted modulation of these channels without affecting other ion channels. However, one limitation of this compound is its relatively short half-life, which may require frequent administration in some experiments.
Future Directions
There are several potential future directions for research on N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)cyclobutanecarboxamide. One area of interest is the development of more potent and selective TRPV1 modulators based on the structure of this compound. Another potential direction is the exploration of the therapeutic potential of this compound and other TRPV1 modulators for various diseases, such as chronic pain, inflammation, and cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on other ion channels and cellular processes.
Synthesis Methods
The synthesis of N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)cyclobutanecarboxamide involves the reaction of 1-adamantanol with cyclobutanecarboxylic acid chloride in the presence of a base, followed by the addition of N-methylmorpholine and methoxyamine hydrochloride. The resulting product is purified through column chromatography to obtain this compound in high yield and purity.
Scientific Research Applications
N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)cyclobutanecarboxamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been studied for its ability to modulate the activity of ion channels, specifically the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 channels are involved in the perception of pain, temperature, and inflammation, and their modulation has been explored as a potential therapeutic target for various diseases.
properties
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-20-17(10-18-16(19)13-3-2-4-13)14-6-11-5-12(8-14)9-15(17)7-11/h11-15H,2-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWLUHNZRLVSLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(4-methoxyphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2902438.png)
![2-{[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]methyl}benzoic acid](/img/structure/B2902439.png)
![N-(Tert-butyl)-3-[1-(1,1-dioxido-1,2-benzisothiazol-3-YL)hydrazino]propanamide](/img/structure/B2902440.png)
![Methyl 2-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate](/img/structure/B2902442.png)
![N-(2-(furan-2-yl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2902443.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(thiophen-3-yl)methyl]prop-2-enamide](/img/structure/B2902445.png)
![Tert-butyl 1-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2902447.png)

![N-(3-acetamidophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2902454.png)
![2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2902455.png)
